molecular formula C5H5IN2O2 B2987259 5-Iodo-3-methyl-1H-pyrazole-4-carboxylic acid CAS No. 2363070-91-9

5-Iodo-3-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B2987259
CAS No.: 2363070-91-9
M. Wt: 252.011
InChI Key: UDNVUZNQUFXWPE-UHFFFAOYSA-N
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Description

“5-Iodo-3-methyl-1H-pyrazole-4-carboxylic acid” is a chemical compound that belongs to the class of pyrazoles . Pyrazoles are a class of compounds containing a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms . The exact 3D structure may be obtained through computational methods or experimental techniques such as X-ray crystallography .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific molecular structure. For instance, similar compounds like “3-Iodo-1-methyl-1H-pyrazole-4-carboxylic acid” have a molecular weight of 252.01 and are solid at room temperature .

Scientific Research Applications

Synthesis and Structural Diversity in Coordination Chemistry

Coordination Polymers Construction : The semi-rigid bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands, derivatives of pyrazole carboxylic acids, have been used to assemble with Zn(II) and Cd(II) ions, producing chiral and achiral coordination polymers. These polymers exhibit significant hydrogen-bonded chiral networks and supramolecular structures, influenced by the conformation of the ligands, showcasing their potential in the design of new chiral materials (Cheng et al., 2017).

Mononuclear Coordination Complexes : Novel pyrazole-dicarboxylate acid derivatives have been synthesized and characterized, leading to the formation of mononuclear chelate complexes with CuII, CoII, and ZnII. These complexes are structured to form 2D hydrogen bonded networks, highlighting the versatility of pyrazole derivatives in forming complex structures with potential applications in material science and catalysis (Radi et al., 2015).

Spectral and Theoretical Investigations

Spectral Analysis and Theoretical Studies : Extensive experimental and theoretical studies have been conducted on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a compound closely related to 5-Iodo-3-methyl-1H-pyrazole-4-carboxylic acid. These studies include characterization by NMR, FT-IR spectroscopy, and density functional theory (DFT) calculations, providing insights into the electronic structure and reactivity of such compounds (Viveka et al., 2016).

Functionalization Reactions and Synthetic Applications

Functionalization and Reactivity : The reactivity of 1H-pyrazole-3-carboxylic acid derivatives has been explored through their conversion to various functionalized products, including amides and carboxamides, via reactions with different agents. These studies provide valuable information on the synthetic versatility of pyrazole derivatives and their potential applications in developing pharmacologically active compounds (Yıldırım et al., 2005).

Electrosynthesis and Iodination

Electrosynthesis of Iodo Derivatives : The electrosynthesis approach has been utilized to achieve the iodination of pyrazole derivatives, leading to 4-iodo-substituted pyrazoles. This method demonstrates the efficiency of electrosynthesis in modifying pyrazole compounds, which could be significant in the synthesis of iodinated organic molecules with enhanced reactivity and potential applications in medicinal chemistry (Lyalin et al., 2010).

Safety and Hazards

The safety and hazards associated with “5-Iodo-3-methyl-1H-pyrazole-4-carboxylic acid” would depend on its specific chemical properties. Similar compounds like “3-Iodo-1-methyl-1H-pyrazole-4-carboxylic acid” are associated with certain hazard statements such as H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) .

Future Directions

The future directions in the research and application of “5-Iodo-3-methyl-1H-pyrazole-4-carboxylic acid” and similar compounds could involve the development of novel synthesis methods, the exploration of new chemical reactions, and the investigation of their biological activities . Further studies could also focus on improving the safety and reducing the hazards associated with these compounds.

Properties

IUPAC Name

3-iodo-5-methyl-1H-pyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5IN2O2/c1-2-3(5(9)10)4(6)8-7-2/h1H3,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDNVUZNQUFXWPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)I)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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